Fosdenopterin Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosdenopterin Hydrobromide is a synthetic cyclic pyranopterin monophosphate used as a substrate replacement therapy. It is primarily used to treat molybdenum cofactor deficiency type A, a rare genetic disorder that can lead to severe neurological damage and early death if untreated . The compound is marketed under the brand name Nulibry .
Preparation Methods
Fosdenopterin Hydrobromide is synthesized through a series of chemical reactions that involve the formation of cyclic pyranopterin monophosphate. The synthetic route typically involves the cyclization of a pyran ring followed by phosphorylation. The industrial production methods are proprietary and involve stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Fosdenopterin Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fosdenopterin Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic pyranopterin monophosphates.
Biology: It is used to study the role of molybdenum cofactor in various biological processes.
Medicine: It is used to treat molybdenum cofactor deficiency type A, reducing the risk of neurological damage and death.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Fosdenopterin Hydrobromide works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This intermediate substrate is then converted to molybdenum cofactor, which is required for the activation of essential enzymes like sulfite oxidase. These enzymes help reduce the levels of neurotoxic sulfites in the body .
Comparison with Similar Compounds
Fosdenopterin Hydrobromide is unique in its ability to replace cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. Similar compounds include:
Molybdopterin: Another compound involved in the synthesis of molybdenum cofactor.
Sulfite Oxidase: An enzyme that requires molybdenum cofactor for its activity.
Xanthine Dehydrogenase: Another enzyme that requires molybdenum cofactor for its activity.
This compound stands out due to its specific application in treating molybdenum cofactor deficiency type A, a rare and severe genetic disorder.
Properties
CAS No. |
1431508-32-5 |
---|---|
Molecular Formula |
C10H19BrN5O10P |
Molecular Weight |
480.16 g/mol |
IUPAC Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide |
InChI |
InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1 |
InChI Key |
GGLKTKQOHMCQHF-UNHNTEMGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |
Canonical SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.